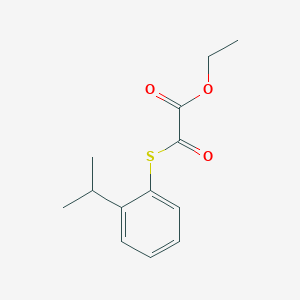

Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate is a thioester derivative characterized by an ortho-substituted iso-propylphenyl group, a sulfanyl (thio) bridge, and an oxo-acetate moiety. The ortho-substituted iso-propyl group introduces steric hindrance and may influence lipophilicity, reactivity, and crystallinity compared to para-substituted analogs.

Properties

IUPAC Name |

ethyl 2-oxo-2-(2-propan-2-ylphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-4-16-12(14)13(15)17-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZYSOQPUCZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=CC=C1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 2-iso-propylphenyl thiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Hydroxyl derivative

Substitution: Carboxylic acid

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate features a sulfanyl group, an ester functional group, and a substituted phenyl ring. Its molecular formula is , and it exhibits properties typical of compounds containing sulfur and ester functionalities. The presence of the iso-propyl group on the phenyl ring enhances its lipophilicity, which may influence its biological activity.

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including:

- Esterification : The compound can undergo reactions to form new esters.

- Substitution Reactions : The sulfanyl group can be modified to introduce other functional groups, enhancing its chemical diversity.

Biology

Research indicates that this compound exhibits potential biological activities , particularly:

-

Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it demonstrated minimum inhibitory concentrations (MIC) against common pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL - Anti-inflammatory Properties : In vitro studies suggest that the compound can inhibit the production of pro-inflammatory cytokines. For instance, treatment with this compound resulted in a significant reduction of TNF-alpha levels in human macrophages by approximately 50% at a concentration of 25 µg/mL.

Medicine

The therapeutic potential of this compound is being explored in drug development:

- Potential Drug Candidate : Due to its biological activities, this compound may serve as a lead for developing new antimicrobial or anti-inflammatory drugs.

Future Directions and Case Studies

Further research is required to fully elucidate the mechanisms of action and potential applications of this compound. Case studies focusing on its efficacy in clinical settings will be crucial for understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The oxo-acetate moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Substituent Effects and Comparative Analysis

Steric and Electronic Effects

- Ortho vs. Para Substitution : The target compound’s ortho-iso-propyl group introduces significant steric hindrance compared to para-substituted analogs like Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate. This hindrance may reduce crystallinity and slow reaction kinetics in nucleophilic acyl substitutions .

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (in ) and iso-propyl groups are electron-donating, activating the phenyl ring toward electrophilic substitution. In contrast, chloro substituents () deactivate the ring, directing reactivity to specific positions .

Lipophilicity and Solubility

- The iso-propyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., methyl or methoxy). However, analogs with polar groups like NH () or pyridine () exhibit higher aqueous solubility due to hydrogen bonding or ionizability .

Reactivity and Stability

- Thioesters (e.g., sulfanyl derivatives) are generally more reactive toward hydrolysis than esters. The presence of electron-withdrawing groups (e.g., chloro in ) further accelerates this process .

- Ortho-substituted compounds (e.g., target compound, ) may exhibit lower thermal stability due to steric strain compared to para-substituted analogs .

Biological Activity

Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfanyl group that can interact with various biological targets, potentially leading to diverse pharmacological effects. The general structure can be represented as follows:

This compound is characterized by:

- Ester functional group : Contributes to its reactivity.

- Sulfanyl group : Implicated in biological interactions.

- Aromatic ring : Provides stability and potential for π-π interactions with proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the function of these biomolecules, influencing various signaling pathways and cellular processes. Key mechanisms include:

- Covalent modification of enzymes : The sulfanyl group may inhibit enzyme activity by binding to thiol groups.

- Interference with protein-protein interactions : The aromatic structure can engage in π-π stacking, affecting protein conformation and function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. Studies have shown:

- Inhibition of bacterial growth : Analogous compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of related sulfanyl compounds. For instance:

- Cytotoxic effects on cancer cell lines : Research has shown that derivatives can induce apoptosis in human breast cancer (T47D) and cervical carcinoma (HeLa) cells, with IC50 values indicating significant potency .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Ethyl 2-(2-isopropylphenyl)sulfanyl-2-oxo-acetate | HeLa | 25–97 | Moderate |

| Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate | Normal Rats | N/A | Hypolipidemic |

Anti-inflammatory Effects

Research has also indicated that similar compounds possess anti-inflammatory properties:

- Inhibition of inflammatory mediators : Some studies suggest that these compounds can reduce the production of pro-inflammatory cytokines .

Case Studies

-

Anticancer Study on HeLa Cells :

A study evaluated the effectiveness of this compound on HeLa cells, showing significant cytotoxicity with an IC50 ranging from 25 to 97 µM. This suggests a moderate level of efficacy against cervical cancer cells . -

Antimicrobial Activity Assessment :

A comparative study involving various sulfanyl derivatives demonstrated that those with similar structures exhibited strong antibacterial properties against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.